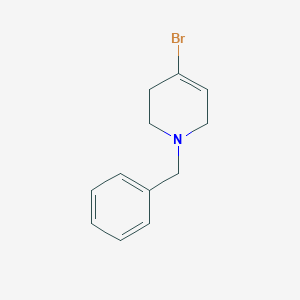

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

Reduction Reactions: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted tetrahydropyridine derivatives.

- Oxidation reactions produce pyridine derivatives.

- Reduction reactions result in dihydropyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across several domains:

1. Medicinal Chemistry

- Pharmaceutical Intermediates : It serves as a valuable chiral precursor in the synthesis of various pharmaceutical agents. Its ability to cross the blood-brain barrier makes it particularly relevant for central nervous system disorders .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting potential for anticancer drug development.

2. Organic Synthesis

- Building Block : It is utilized as a building block for synthesizing complex organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions that facilitate the formation of various derivatives .

3. Biological Studies

- Ligand in Biochemical Assays : Investigated for its potential as a ligand that can interact with specific receptors involved in neurological and inflammatory pathways.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting cell proliferation associated with inflammatory responses.

Case Studies

Synthesis and Evaluation

A study focused on synthesizing enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine demonstrated its utility as a chiral precursor in drug development. This synthesis utilized classical ammonium salt resolution methods to produce the compound in high yield and enantioselectivity .

Pharmacological Testing

In pharmacological evaluations involving various tetrahydropyridine derivatives, 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine was shown to possess significant activity against specific cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 0.12–2.78 |

| CEM-13 (T Acute Lymphoblastic Leukemia) | < 0.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Benzyl-4-chloro-1,2,3,6-tetrahydropyridine

- 1-Benzyl-4-fluoro-1,2,3,6-tetrahydropyridine

- 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine

Comparison: Compared to its analogs, 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall chemical properties and reactivity .

Biologische Aktivität

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (BBTHP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

BBTHP is characterized by the presence of a bromine atom and a benzyl group attached to a tetrahydropyridine ring. This unique structure contributes to its biological activity and makes it a valuable precursor in the synthesis of various pharmaceutical agents.

BBTHP exhibits its biological effects primarily through:

- Nucleophilic Substitution : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can interact with biological targets .

- Binding Affinity : The compound's structure enhances its binding affinity to specific receptors involved in neurological and inflammatory pathways .

- Blood-Brain Barrier Penetration : BBTHP demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders .

Anticancer Properties

Research indicates that BBTHP and its derivatives may possess anticancer properties. In vitro studies have shown that certain tetrahydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Monocytic Leukemia) | 0.12–2.78 | |

| CEM-13 (T Acute Lymphoblastic Leukemia) | < 0.5 |

These studies suggest that BBTHP may induce apoptosis in cancer cells, potentially through mechanisms involving p53 activation and caspase-3 cleavage .

Anti-inflammatory Activity

BBTHP has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting cell proliferation associated with inflammatory responses .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine highlighted its utility as a chiral precursor in drug development. The compound was synthesized using a classical ammonium salt resolution method, demonstrating scalability for toxicology studies .

- Pharmacological Testing : In a pharmacological evaluation involving various tetrahydropyridine derivatives, BBTHP was shown to possess significant activity against specific cancer cell lines, reinforcing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

BBTHP can be compared with other halogenated tetrahydropyridines to assess its unique properties:

| Compound | Halogen Type | Biological Activity |

|---|---|---|

| This compound | Bromine | Anticancer and anti-inflammatory potential |

| 1-Benzyl-4-chloro-1,2,3,6-tetrahydropyridine | Chlorine | Lower binding affinity; reduced biological activity |

| 1-Benzyl-4-fluoro-1,2,3,6-tetrahydropyridine | Fluorine | Increased metabolic stability; varied activity |

The presence of bromine in BBTHP enhances its reactivity and biological activity compared to chlorine or fluorine analogs .

Eigenschaften

IUPAC Name |

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICKOYXYJSXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570864 | |

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175347-95-2 | |

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.